molecular formula C12H19NO B135351 N-(4-Methoxybenzyl)butan-1-amine CAS No. 3910-58-5

N-(4-Methoxybenzyl)butan-1-amine

Cat. No. B135351
CAS RN: 3910-58-5
M. Wt: 193.28 g/mol
InChI Key: IBTNQSONKQDXNY-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)butan-1-amine is a chemical compound that belongs to the class of organic compounds known as amines. Amines are characterized by the presence of a nitrogen atom connected to alkyl or aryl groups. In the case of N-(4-Methoxybenzyl)butan-1-amine, the nitrogen atom is linked to a 4-methoxybenzyl group and a butyl chain. This compound is of interest in the field of organic chemistry due to its potential applications in the synthesis of various pharmaceuticals and fine chemicals.

Synthesis Analysis

The synthesis of related N-heterocyclic amines has been demonstrated through the use of N-tert-butanesulfinyl imines as versatile intermediates for the asymmetric synthesis of amines . These intermediates are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones. The tert-butanesulfinyl group serves multiple roles: it activates the imines for nucleophilic addition, acts as a chiral directing group, and can be readily cleaved post-addition. Although the specific synthesis of N-(4-Methoxybenzyl)butan-1-amine is not detailed, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of N-(4-Methoxybenzyl)butan-1-amine would consist of a benzene ring substituted with a methoxy group at the para position, a butyl chain, and an amine group. The structure of a related compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, was characterized using various spectroscopic techniques including FTIR-ATR, NMR, EIMS, and elemental analysis . These techniques could similarly be employed to analyze the molecular structure of N-(4-Methoxybenzyl)butan-1-amine.

Chemical Reactions Analysis

The chemical reactivity of N-(4-Methoxybenzyl)butan-1-amine would involve reactions typical of amines and benzyl compounds. Amines can undergo a variety of reactions, including alkylation, acylation, and reductive amination. The benzyl group could participate in electrophilic aromatic substitution reactions due to the activating effect of the methoxy group. The synthesis of a related compound involved a one-pot reductive amination, which could be a relevant reaction for N-(4-Methoxybenzyl)butan-1-amine as well .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(4-Methoxybenzyl)butan-1-amine are not provided, we can infer that it would exhibit properties typical of benzylamines. These might include moderate solubility in organic solvents, a relatively high boiling point due to the presence of the benzyl group, and the potential to form hydrogen bonds due to the amine group. The presence of the methoxy group could influence the compound's electron distribution and reactivity. The related compound's synthesis and characterization suggest that similar methods could be used to determine the physical and chemical properties of N-(4-Methoxybenzyl)butan-1-amine .

Scientific Research Applications

Analytical Characterization

N-(4-Methoxybenzyl)butan-1-amine has been characterized analytically in various research contexts. For example, Westphal, Girreser, and Waldmüller (2016) detailed the analytical characterization of N-(ortho-methoxybenzyl)amines with amphetamine partial structures, providing mass spectrometric (MS), infrared (IR) spectroscopic, and nuclear magnetic resonance (NMR) spectroscopic data (Westphal, Girreser, & Waldmüller, 2016).

Synthesis Techniques

Significant research has been conducted on the synthesis of N-(4-Methoxybenzyl)butan-1-amine and related compounds. For instance, Becerra, Rojas, and Castillo (2021) reported an efficient one-pot two-step synthesis of a related compound, highlighting the process's operational easiness and short reaction time (Becerra, Rojas, & Castillo, 2021). Additionally, Mattei et al. (2011) described a new synthesis method for a similar compound, based on the preparation of a primary, nonprotected enamine and asymmetric catalytic enamine hydrogenation (Mattei, Moine, Püntener, & Schmid, 2011).

Catalysis and Reaction Studies

Research has also focused on the role of N-(4-Methoxybenzyl)butan-1-amine in various catalytic and reaction processes. Morad et al. (2017) discussed the use of a multifunctional supported AuPd nanoalloy catalyst in the one-pot tandem synthesis of 4-(4-methoxyphenyl)butan-2-one directly from 4-methoxybenzyl alcohol (Morad et al., 2017).

Safety And Hazards

The safety data sheet (SDS) for “N-(4-Methoxybenzyl)butan-1-amine” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The SDS provides detailed information on handling, storage, and disposal.

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-3-4-9-13-10-11-5-7-12(14-2)8-6-11/h5-8,13H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTNQSONKQDXNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396878
Record name N-(4-METHOXYBENZYL)BUTAN-1-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methoxybenzyl)butan-1-amine

CAS RN

3910-58-5
Record name N-(4-METHOXYBENZYL)BUTAN-1-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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